3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Brand Name: Vulcanchem
CAS No.: 63990-48-7
VCID: VC18670222
InChI: InChI=1S/C17H24N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3
SMILES:
Molecular Formula: C17H24N2O
Molecular Weight: 272.4 g/mol

3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

CAS No.: 63990-48-7

Cat. No.: VC18670222

Molecular Formula: C17H24N2O

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane - 63990-48-7

Specification

CAS No. 63990-48-7
Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
IUPAC Name 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C17H24N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3
Standard InChI Key YBZJPJLESWJLTK-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)CCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, reflects its bicyclo[3.2.1]octane core, where nitrogen atoms occupy the 3- and 8-positions. The phenethyl group (C6H5CH2CH2\text{C}_{6}\text{H}_{5}\text{CH}_{2}\text{CH}_{2}-) and propionyl moiety (CH2CH2CO\text{CH}_{2}\text{CH}_{2}\text{CO}-) contribute to its lipophilicity and conformational rigidity . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC17H24N2O\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}
Molecular Weight272.39 g/mol
Boiling Point420.8°C at 760 mmHg
Density1.084 g/cm³
Flash Point178.4°C
Refractive Index1.554

The bicyclic framework imposes steric constraints, influencing reactivity and interactions with biological targets.

Synthesis and Optimization Strategies

Synthetic routes to 3-phenethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involve multi-step sequences starting from simpler amines or amino alcohols. A notable approach, inspired by analogous diazabicyclo compounds, utilizes pyroglutamic acid as a chiral precursor . Key steps include:

  • Nitroenamine Formation: Condensation of nitroalkanes with enamines generates intermediates prone to cyclization .

  • Reductive Cyclization: Catalytic hydrogenation or metal-mediated reduction closes the bicyclic system while preserving stereochemistry .

  • Functionalization: Phenethyl and propionyl groups are introduced via alkylation or acylation under basic conditions .

Optimization focuses on enantioselectivity and yield. For example, VulcanChem reports yields exceeding 60% using palladium-catalyzed cross-coupling for phenethyl incorporation. Solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control (0–25°C) are critical to minimizing side reactions .

Physicochemical and Spectroscopic Properties

The compound’s lipophilicity (logP=2.6\log P = 2.6) and polar surface area (23.6 Ų) suggest moderate membrane permeability, aligning with its potential CNS activity . Spectroscopic data include:

  • IR: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 1.05 (triplet, propionyl CH₃), δ 2.70–3.20 (multiplet, bicyclic CH₂), and δ 7.25 (aromatic protons) .

  • MS: Molecular ion peak at m/zm/z 272.4 (M⁺) .

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating moderate thermal stability .

Biological ParameterValueSource
Acute Toxicity (LD₅₀)600 mg/kg (mouse)
Receptor Affinity (Kᵢ)~150 nM (D₂)

Ongoing research explores its utility in:

  • Antidepressant Development: Modulation of monoamine reuptake .

  • Polymer Chemistry: As a crosslinking agent for epoxy resins.

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